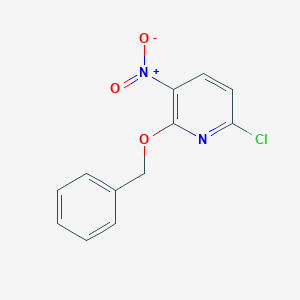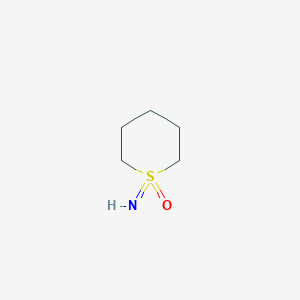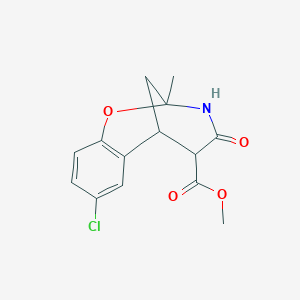
2-(Benzyloxy)-6-chloro-3-nitropyridine
Descripción general
Descripción
“2-(Benzyloxy)-6-chloro-3-nitropyridine” is likely a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzyl group attached to the 2nd position, a chlorine atom at the 6th position, and a nitro group at the 3rd position of the pyridine ring .
Synthesis Analysis
While the specific synthesis process for “2-(Benzyloxy)-6-chloro-3-nitropyridine” is not available, the synthesis of similar compounds often involves nucleophilic substitution reactions . For instance, 2-benzyloxypyridine can be synthesized by reacting benzyl alcohol with 2-chloropyridine in the presence of a base .Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)-6-chloro-3-nitropyridine” would consist of a pyridine ring with a benzyl group, a chlorine atom, and a nitro group attached at the 2nd, 6th, and 3rd positions respectively .Aplicaciones Científicas De Investigación
Benzyl Ethers and Esters Synthesis
2-Benzyloxy-1-methylpyridinium triflate (1): emerges as a mild and convenient reagent for the synthesis of benzyl ethers and esters. Unlike other protocols that require acidic or basic conditions, this neutral organic salt allows for protection of complex alcohol substrates under neutral conditions. Upon warming, it releases an electrophilic benzyl species, facilitating the conversion of alcohols to benzyl ethers .
Multidentate Chelating Ligands
2-Benzyloxyphenol, derived from 2-(benzyloxy)-6-chloro-3-nitropyridine, serves as a reagent for the synthesis of multidentate chelating ligands. These ligands play a crucial role in coordination chemistry, metal-ion binding, and catalysis .
Sequential Polypeptide Synthesis
2-(Benzyloxy)-6-chloro-3-nitropyridine can be employed in the preparation of sequential polypeptides. Sequential polypeptides find applications in drug delivery, biomaterials, and biotechnology .
Antimicrobial Activity
While not directly related to the compound itself, derivatives containing the 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl) ethanone moiety have been investigated for their antimicrobial activity. These compounds may have potential as antimicrobial agents .
Propiedades
IUPAC Name |
6-chloro-3-nitro-2-phenylmethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-11-7-6-10(15(16)17)12(14-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBPUWHAXMBULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=N2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-6-chloro-3-nitropyridine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3131353.png)




![4-Methoxybenzo[d]isothiazole](/img/structure/B3131382.png)

![5'-[4-(Hydroxymethyl)phenyl][1,1':3',1''-terphenyl]-4,4''-dimethanol](/img/structure/B3131405.png)
![2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine](/img/structure/B3131410.png)

